molecular formula C12H11N7 B043438 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline CAS No. 210100-59-7

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline

Cat. No. B043438
CAS RN: 210100-59-7
M. Wt: 253.26 g/mol
InChI Key: IJDGZXLRDRKKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (2-Azido-3,7,8-TMIQ) is a heterocyclic compound belonging to the class of quinoxalines. It is a highly reactive compound and has been widely studied due to its unique properties. 2-Azido-3,7,8-TMIQ has been used in various scientific research applications, such as drug design, synthesis, and biochemistry.

Scientific Research Applications

Impedimetric Chemosensing

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: has been utilized in the development of molecularly imprinted polymer (MIP) films for the selective impedimetric chemosensing of carcinogenic heterocyclic aromatic amines in pork . This application is significant in food safety, as it aids in the detection of potential carcinogens in processed meats.

Proteomics Research

This compound is an analog of 7,8-DiMeIQx, a known carcinogen and food mutagen. It is available for purchase as a specialty product for proteomics research, indicating its use in the study of proteins and their functions .

Cell Metabolism Activity Assays

In biochemistry, it serves as a reagent for assessing cell viability and activity. This is done by measuring the reduction of cytochrome C, which is a crucial aspect of cellular respiration and metabolism .

Mutagenesis Studies

The compound is active in bacterial systems for mutagenesis studies, such as the Ames test, and is also involved in DNA repair tests in liver cells. This highlights its role in understanding the mutagenic potential of chemicals and their effects on DNA repair mechanisms .

Environmental Science

While specific applications in environmental science are not directly mentioned, the compound’s role in food safety and mutagenesis research implies its relevance in studying environmental contaminants and their biological impacts .

Analytical Chemistry

The compound’s properties make it suitable for analytical chemistry applications, where it can be used as a standard or reagent in various chemical analyses to understand more about its behavior and interactions with other substances .

properties

IUPAC Name

2-azido-3,7,8-trimethylimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDGZXLRDRKKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402366
Record name 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline

CAS RN

210100-59-7
Record name 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.